![molecular formula C26H30N6O4 B2651410 4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-73-6](/img/structure/B2651410.png)

4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

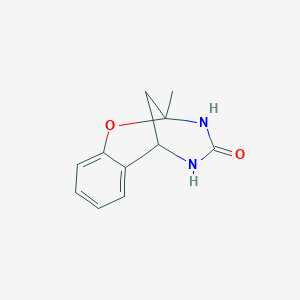

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sec-butylamino group, an isopropyl group, and a 1,2,4-triazolo[4,3-a]quinazoline group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates . The synthesis of such complex molecules typically involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a molecular model, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino groups could participate in acid-base reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .Scientific Research Applications

Synthesis and Chemical Properties

This chemical belongs to a broader class of compounds involving complex organic structures such as quinazolines and triazoloquinazolines, which have been synthesized and studied for their various chemical properties and reactivities. For instance, the synthesis and reactions of anthranilamide with isocyanates have been studied to create new pathways for the synthesis of dihydro-oxazolo and oxazino quinazolinones. Such studies reveal the versatility and potential of these compounds in chemical synthesis and drug development (J. Chern et al., 1988) .

Biological Activities

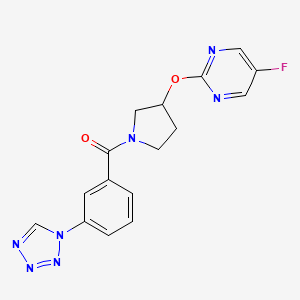

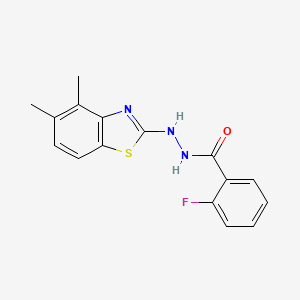

Research has demonstrated the design, synthesis, and biological evaluation of novel benzothiazole-based triazoloquinazoline derivatives, showing their potential as antioxidants and antibacterial agents. These compounds have been compared with known substances such as ascorbic acid and ciprofloxacin for their efficacy against various bacterial strains, indicating their potential in pharmacological applications (R. Gadhave & B. Kuchekar, 2020) .

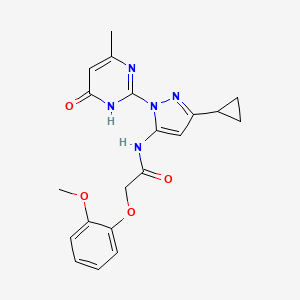

Another study aimed at modeling and predicting the biological activity spectrum and acute toxicity of related compounds, identifying several with potential antineurotic activity, suggesting their use in treating male reproductive and erectile dysfunction. These findings highlight the importance of such compounds in developing new therapeutic agents (S. Danylchenko et al., 2016) .

Antihypertensive and Antihistaminic Activities

Compounds within this chemical family have also been explored for their antihypertensive and antihistaminic activities. For example, novel triazoloquinazolinones have shown significant in vivo antihypertensive activity, offering a new avenue for the treatment of hypertension (V. Alagarsamy et al., 2007) .

Additionally, another study synthesized and evaluated the H1-antihistaminic activity of triazoloquinazolinones, with some compounds showing promising results compared to standard drugs, indicating their potential as new antihistaminic agents (V. Alagarsamy et al., 2007) .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-benzyl-2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O4/c1-5-17(4)28-22(33)15-31-26(36)32-21-13-19(23(34)27-16(2)3)11-12-20(21)24(35)30(25(32)29-31)14-18-9-7-6-8-10-18/h6-13,16-17H,5,14-15H2,1-4H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCJJNPWIQSRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N(C2=N1)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)

methanone](/img/structure/B2651330.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)

![1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651337.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2651346.png)

![tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2651347.png)

![Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate](/img/structure/B2651350.png)